molecular formula C10H12FNO3 B8026190 4-Butoxy-1-fluoro-2-nitrobenzene

4-Butoxy-1-fluoro-2-nitrobenzene

Cat. No.: B8026190
M. Wt: 213.21 g/mol
InChI Key: KPJSPJGNRHRZRR-UHFFFAOYSA-N
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Description

4-Butoxy-1-fluoro-2-nitrobenzene (CAS: 1881321-43-2) is a substituted aromatic compound with the molecular formula C₁₀H₁₂FNO₃ and a molecular weight of 213.21 g/mol . Its structure features a nitro group at position 2, a fluoro group at position 1, and a butoxy group at position 4 on the benzene ring. Limited data on its physical properties (e.g., boiling point) and safety protocols are available in the literature, though its nitro group suggests handling precautions typical of nitroaromatics, such as avoiding ignition sources and using protective equipment .

Properties

IUPAC Name

4-butoxy-1-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-2-3-6-15-8-4-5-9(11)10(7-8)12(13)14/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJSPJGNRHRZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxy-1-fluoro-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-butoxy-1-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-1-fluoro-2-nitrobenzene undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The butoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

    Oxidation: Potassium permanganate in acidic or basic conditions.

Major Products

    Reduction: 4-Butoxy-1-fluoro-2-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Butoxy-1-fluoro-2-nitrobenzoic acid.

Scientific Research Applications

4-Butoxy-1-fluoro-2-nitrobenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Butoxy-1-fluoro-2-nitrobenzene involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the fluoro and butoxy groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological processes and chemical reactions, making the compound valuable for research and development.

Comparison with Similar Compounds

Compound 1 : 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS: 1224629-07-5)

  • Molecular Formula: Likely C₇H₅BrFNO₃ (inferred from substituents).
  • Substituents : Bromine (position 1), fluorine (position 3), methoxy (position 2), and nitro (position 4).
  • Key Differences :
    • Bromine introduces a leaving group capability , enhancing reactivity in nucleophilic substitutions compared to the butoxy group in 4-Butoxy-1-fluoro-2-nitrobenzene.
    • Methoxy (smaller substituent) reduces steric hindrance relative to butoxy.
    • Safety protocols for this compound emphasize immediate decontamination and medical consultation, indicating higher acute toxicity .

Compound 2 : 2-Fluoro-1-isobutoxy-4-nitrobenzene (CAS: 956015-43-3)

  • Molecular Formula: C₁₀H₁₂FNO₃ (identical to this compound).
  • Substituents : Isobutoxy (branched alkoxy at position 1), fluorine (position 2), and nitro (position 4).
  • Key Differences :
    • Structural isomerism : Both compounds share the same molecular formula but differ in substituent positions and alkoxy branching.
    • The branched isobutoxy group may lower melting/boiling points due to reduced molecular packing efficiency compared to linear butoxy.
    • Substitution patterns alter electronic effects (e.g., nitro at position 4 vs. 2), influencing reactivity in further synthetic steps .

Physico-Chemical and Reactivity Comparison

Parameter This compound 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 2-Fluoro-1-isobutoxy-4-nitrobenzene
CAS No. 1881321-43-2 1224629-07-5 956015-43-3
Molecular Formula C₁₀H₁₂FNO₃ Likely C₇H₅BrFNO₃ C₁₀H₁₂FNO₃
Molecular Weight 213.21 g/mol ~257 g/mol (estimated) 213.21 g/mol
Key Substituents Butoxy (linear), F, NO₂ Bromo, Methoxy, F, NO₂ Isobutoxy (branched), F, NO₂
Reactivity Moderate (electron-withdrawing NO₂) High (Br as leaving group) Moderate (branching reduces steric hindrance)
Safety Considerations Limited data; assume nitro precautions High hazard (requires decontamination) Not reported

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